molecular formula C11H6BrN3OS B1522000 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1209107-53-8

2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1522000
M. Wt: 308.16 g/mol
InChI Key: QHWNMYGNCBEGCE-UHFFFAOYSA-N
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Description

“2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound . It has been studied for its potential applications in various fields of research and industry. This compound has shown promising biofilm dispersal activity against relevant Gram-positive and Gram-negative pathogens .


Synthesis Analysis

The synthesis of this compound involves reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides . A general and convenient route for the synthesis of 5-(aryl)-[1,3,4]thiadiazol-2-ylamines has also been reported .


Molecular Structure Analysis

The molecular formula of this compound is C11H6BrN3OS. It has an average mass of 308.154 Da and a monoisotopic mass of 306.941498 Da .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, the reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied to give the corresponding sulfides . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H6BrN3OS, an average mass of 308.154 Da, and a monoisotopic mass of 306.941498 Da .

Scientific Research Applications

Synthesis of Novel Compounds

Research on compounds based on the thiadiazolopyrimidinone structure includes the efficient synthesis of novel azo compounds and derivatives with potential applications in various fields, including material science and pharmaceuticals. For example, novel azo compounds have been synthesized from pyrimidinones, indicating the versatility of these compounds in synthesizing complex structures with potential for diverse applications (Nikpour, Zarinabadi, & Saberi, 2012).

Antibacterial and Antitubercular Activities

Compounds derived from thiadiazolopyrimidinones have shown promising antibacterial and antitubercular activities. Studies have demonstrated that some derivatives exhibit good activity against various bacterial strains and Mycobacterium tuberculosis, showcasing their potential as novel therapeutic agents (Cai et al., 2015).

Biological Activity Studies

Further research into thiadiazolopyrimidinone derivatives has explored their biological activities, including anticancer, anti-inflammatory, and antinociceptive properties. These studies are crucial for understanding the therapeutic potential of these compounds and guiding the development of new drugs with improved efficacy and safety profiles (Selvam, Karthik, Palanirajan, & Ali, 2012).

Novel Synthesis Methods

Innovative synthesis methods for thiadiazolopyrimidinones and their derivatives have been developed, including microwave-assisted synthesis and environmentally friendly one-pot reactions. These methods improve the efficiency of the synthesis process, reducing reaction times and enhancing yields, which is beneficial for large-scale production (Nagaraju et al., 2020).

Anti-biofilm Applications

Recent studies have also focused on the application of thiadiazolopyrimidinone derivatives in developing anti-biofilm coatings. These coatings have shown effectiveness against fungal biofilms, suggesting potential use in medical devices and healthcare settings to prevent infections (Olar et al., 2020).

Safety And Hazards

The compound has been assayed for its toxicity and the anti-infective effect in a Galleria mellonella model. The results revealed a promising combination of anti-infective properties and a favorable toxicity profile for the treatment of severe chronic biofilm-mediated infections .

properties

IUPAC Name

2-bromo-7-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3OS/c12-10-14-15-9(16)6-8(13-11(15)17-10)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWNMYGNCBEGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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